シス-テルビナフィン塩酸塩

概要

説明

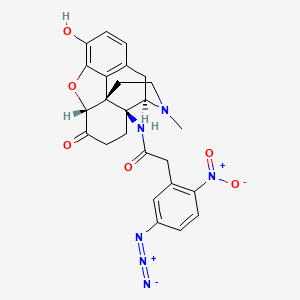

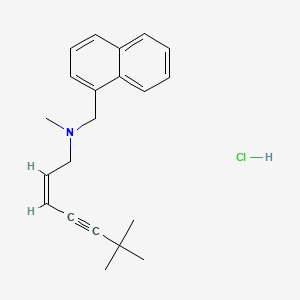

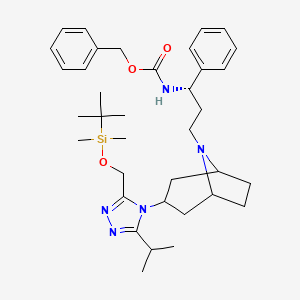

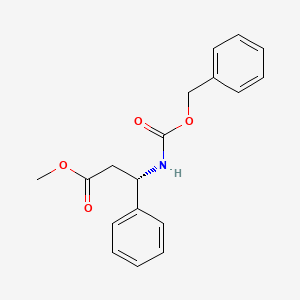

cis-Terbinafine Hydrochloride is an impurity in the production of Terbinafine hydrochloride . It is also known as Terbinafine Hydrochloride Impurity B . The molecular formula is C21H26ClN and the molecular weight is 327.89 .

Synthesis Analysis

The synthesis of Terbinafine hydrochloride involves a reaction with propenal and THF at room temperature for 3-5 hours . The reaction solution is then cooled and the pH value is adjusted to 5-6 .

Molecular Structure Analysis

The molecular structure of cis-Terbinafine Hydrochloride is represented by the formula C21H26ClN . The InChI representation is InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-; .

Chemical Reactions Analysis

Terbinafine hydrochloride is characterized by solid-state techniques including differential scanning calorimetry, thermogravimetry, X-ray powder diffraction, optical and electron microscopies, Fourier transform infrared, Raman and solid-state nuclear magnetic resonance spectroscopies .

Physical And Chemical Properties Analysis

Terbinafine hydrochloride is a white or almost white powder . It is very slightly or slightly soluble in water, freely soluble in anhydrous ethanol and in methanol, slightly soluble in acetone .

科学的研究の応用

皮膚糸状菌感染症の治療

テルビナフィン塩酸塩は、主に爪の皮膚糸状菌感染症、股部白癬、皮膚真菌症、水虫、および花弁状糠疹の治療に使用されます . これは、スクアレンエポキシダーゼを阻害することで作用し、それにより真菌細胞壁の主要な成分であるエルゴステロールの合成を阻害します .

真菌症治療のための経皮送達

最近の研究では、グリセリン、リン脂質、およびコレステロールからなる生体適合性プラットフォームで、テルビナフィン塩酸塩の汎用性の高い小胞送達を、真菌症の治療のために経皮経路で提案しています . テルビナフィン塩酸塩のグリセロソームは、薄膜水和法で調製されました .

グリセロソームの製剤

テルビナフィン塩酸塩のグリセロソームは、中心複合設計を用いた薄膜水和法で調製され、ナノサイズの安定したグリセロソームの形成と薬物負荷への組成の影響を調べました . 最適化された製剤は、変形性、抗真菌活性、FTIRによる適合性、表面形態、in vitroおよびex vivo薬物拡散、皮膚刺激性、組織病理学、およびHaCaT細胞株の細胞毒性試験について評価されました .

表在性真菌感染に対するpH応答性ナノゲル

ある研究では、表在性真菌感染症の治療のための新しいアプローチとして、pH応答性テルビナフィンHCL(TBH)負荷ナノゲルを調査しました . アクリル酸(AA)は、ゼラチン-g-ポリ-(アクリル酸)ナノゲルを製造するために、フリーラジカル重合技術を使用して天然ポリマー(ゼラチン)と架橋された合成モノマーです .

ナノゲルを使用した局所送達

最適化されたナノゲルは、1%HPMCゲルに組み込まれ、その後、TBH角質層保持、皮膚刺激性、およびin vitroおよびin vivo抗真菌活性試験について、ラミシールクリーム1%と比較して評価されました . この研究は、水溶性TBHを担持したゼラチン-g-ポリ-(アクリル酸)ナノゲルは、表在性真菌感染症の治療のための有望なアプローチとなり得ることを結論付けています<a aria-label="2: The optimized nanogels were incorporated into 1% HPMC gel and then evaluated in comparison with Lamisil cream 1% for TBH stratum corneum retention, skin irritation, and in vitro and in vivo antifungal activity studies2" data-citationid="035935f6-0034-5e31-361f-202adef60641-30" h="ID=SERP,5015.1" href="https://www.mdpi.com

作用機序

- Role : It inhibits a key enzyme called squalene epoxidase (also known as squalene monooxygenase ), which is involved in sterol biosynthesis in fungi. By inhibiting this enzyme, terbinafine disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane .

Target of Action

Mode of Action

Safety and Hazards

Terbinafine hydrochloride is generally well-tolerated . The most frequent drug-related adverse events are mild-to-moderate gastrointestinal disturbances . Changes in liver or renal biochemical tests were not considered clinically relevant . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Terbinafine has FDA approval to treat onychomycosis that is suspected or proven to be caused by dermatophyte organisms . The treatment of tinea capitis is an additional non-FDA use of terbinafine . Although there are no proposed USA guidelines, terbinafine has been recommended by the British Association of Dermatologists as a first-line treatment .

生化学分析

Biochemical Properties

cis-Terbinafine Hydrochloride acts by inhibiting the enzyme squalene epoxidase, thereby hindering cell wall synthesis of fungi . This interaction with the enzyme is crucial for its antifungal activity.

Cellular Effects

In terms of cellular effects, cis-Terbinafine Hydrochloride has been shown to significantly improve the targeting efficiency by increasing the fluidity of the stratum corneum layer . This influences cell function and impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of cis-Terbinafine Hydrochloride involves binding interactions with biomolecules, specifically the enzyme squalene epoxidase . The inhibition of this enzyme leads to changes in gene expression and cellular metabolism, contributing to its antifungal effects.

Temporal Effects in Laboratory Settings

In laboratory settings, cis-Terbinafine Hydrochloride exhibits excellent colloid stability and no drug leakage after 2 months of storage . This indicates the product’s stability and long-term effects on cellular function in in vitro studies.

Metabolic Pathways

cis-Terbinafine Hydrochloride is involved in the metabolic pathway that inhibits the synthesis of ergosterol, a key component of the fungal cell wall . This could also include effects on metabolic flux or metabolite levels.

特性

IUPAC Name |

(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMISRWJRUSYEX-UYTGOYFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176168-78-8 | |

| Record name | Terbinafine hydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176168788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERBINAFINE HYDROCHLORIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H771UZ786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)

![Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B587539.png)